molecular formula C14H14O4 B3293000 2-Methoxy-6-(2-methoxyphenoxy)phenol CAS No. 88329-96-8

2-Methoxy-6-(2-methoxyphenoxy)phenol

Cat. No.: B3293000
CAS No.: 88329-96-8
M. Wt: 246.26 g/mol
InChI Key: PATMWDDHDMSJTL-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2-methoxyphenoxy)phenol is an organic compound with the molecular formula C14H14O4 It is a phenolic compound characterized by the presence of two methoxy groups and a phenoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2-methoxyphenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methoxyphenol with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic aromatic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-methoxyphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinones and related reduced compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-Methoxy-6-(2-methoxyphenoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-methoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: A simpler phenolic compound with one methoxy group.

    2-Methoxy-4-(2-methoxyphenoxy)phenol: A related compound with a different substitution pattern.

    2-Methoxy-6-(2-hydroxyphenoxy)phenol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-Methoxy-6-(2-methoxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methoxy groups and a phenoxy group enhances its solubility and reactivity compared to simpler phenolic compounds .

Properties

IUPAC Name

2-methoxy-6-(2-methoxyphenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMWDDHDMSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90828836
Record name 2-Methoxy-6-(2-methoxyphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88329-96-8
Record name 2-Methoxy-6-(2-methoxyphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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